1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14947065
InChI: InChI=1S/C28H25NO5/c1-16-14-22-23(15-17(16)2)34-27-24(26(22)31)25(19-6-8-20(30)9-7-19)29(28(27)32)13-12-18-4-10-21(33-3)11-5-18/h4-11,14-15,25,30H,12-13H2,1-3H3
SMILES:
Molecular Formula: C28H25NO5
Molecular Weight: 455.5 g/mol

1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14947065

Molecular Formula: C28H25NO5

Molecular Weight: 455.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C28H25NO5
Molecular Weight 455.5 g/mol
IUPAC Name 1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C28H25NO5/c1-16-14-22-23(15-17(16)2)34-27-24(26(22)31)25(19-6-8-20(30)9-7-19)29(28(27)32)13-12-18-4-10-21(33-3)11-5-18/h4-11,14-15,25,30H,12-13H2,1-3H3
Standard InChI Key MYTYRFJTVBWBRD-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)O

Introduction

Structural Analysis and Molecular Properties

Core Architecture and Substituent Effects

The compound features a fused chromeno[2,3-c]pyrrole scaffold, with a dihydrochromeno moiety linked to a pyrrole ring. Key structural elements include:

  • Chromeno-pyrrole backbone: A tricyclic system comprising a benzopyran (chromene) fused to a pyrrole ring at positions 2 and 3.

  • Substituents:

    • 4-Hydroxyphenyl group at position 1, contributing hydrogen-bonding capacity.

    • 2-(4-Methoxyphenyl)ethyl chain at position 2, enhancing lipophilicity and steric bulk.

    • Methyl groups at positions 6 and 7, influencing electron distribution and steric hindrance.

The IUPAC name systematically describes these features: 1-(4-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₂₈H₂₅NO₅
Molecular weight455.5 g/mol
SMILESCC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)O
InChIKeyMYTYRFJTVBWBRD-UHFFFAOYSA-N

Spectroscopic and Crystallographic Insights

While direct crystallographic data for this compound is unavailable, structural analogs (e.g., ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate) reveal planar pyrrolidine rings and intramolecular hydrogen bonds stabilizing the conformation . The chromeno-pyrrole system likely adopts a similar planar geometry, with dihedral angles between aromatic rings influencing π-π stacking interactions .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis involves sequential reactions to assemble the chromeno-pyrrole core and install substituents:

  • Formation of chromene precursor: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions.

  • Pyrrole ring construction: Cyclization via Paal-Knorr or Hantzsch pyrrole synthesis, incorporating amine-containing side chains.

  • Functionalization:

    • Etherification to introduce methoxy groups.

    • Alkylation for ethyl-linked aromatic substituents.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield Optimization Factors
CyclizationPOCl₃, DMF (Vilsmeier-Haack)Temperature (60–80°C), anhydrous
AlkylationK₂CO₃, DMF, 4-methoxyphenethyl bromideStoichiometric excess of alkylating agent

Challenges in Purification

The compound’s high molecular weight (455.5 g/mol) and hydrophobicity necessitate advanced purification techniques:

  • Chromatography: Reverse-phase HPLC with C18 columns (acetonitrile/water gradient).

  • Crystallization: Ethanol/water mixtures to isolate pure crystalline forms.

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

  • Aqueous solubility: <10 μg/mL (predicted), due to hydrophobic aryl and alkyl groups.

  • Lipophilicity: LogP ≈ 4.2 (calculated via XLogP3), favoring membrane permeability.

  • Stability: Susceptible to oxidative degradation at the phenolic -OH group; stabilized by antioxidants like BHT in storage.

Absorption and Metabolism

  • CYP450 interactions: Predicted substrates for CYP3A4 and CYP2C9, with potential for O-demethylation at the 4-methoxyphenyl group.

  • Plasma protein binding: >90% (albumin), limiting free drug concentration.

Future Research Directions

  • Structure-activity relationship (SAR) studies: Modifying the 4-hydroxyphenyl group to enhance bioavailability.

  • Nanoparticle delivery systems: Lipid-based carriers to improve aqueous solubility.

  • In vivo efficacy models: Xenograft studies in BALB/c mice bearing triple-negative breast cancer.

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